19F NMR Chemical Shift Reporting of cis/trans Amide Bonds
4,4-Difluoroproline (Dfp) functions as a self-contained ¹⁹F NMR probe where the chemical shift difference between its two diastereotopic fluorine atoms (Δδ_FF) directly encodes the cis/trans status of the preceding amide bond. For trans X–Dfp amide bonds, Δδ_FF is small (0–3 ppm); for cis X–Dfp amide bonds, Δδ_FF expands dramatically to 5–12 ppm, providing an unambiguous binary readout [1]. This is a capability absent in mono-fluorinated (4R)- or (4S)-fluoroprolines, which contain only a single ¹⁹F nucleus and cannot generate an intramolecular Δδ_FF signal for conformational reporting. Dfp thus enables quantification of proline cis–trans isomerism and ring pucker order without requiring external reference standards or protein labeling with multiple fluorinated residues [1].
| Evidence Dimension | Diastereotopic ¹⁹F chemical shift difference (Δδ_FF) as cis/trans amide bond reporter |
|---|---|
| Target Compound Data | 4,4-Difluoroproline: Δδ_FF = 0–3 ppm (trans X–Dfp); Δδ_FF = 5–12 ppm (cis X–Dfp) |
| Comparator Or Baseline | (4R)-Fluoroproline and (4S)-Fluoroproline: single ¹⁹F nucleus; no intramolecular Δδ_FF readout possible |
| Quantified Difference | 5–12 ppm cis-specific chemical shift dispersion window, absent in all mono-fluorinated proline analogues |
| Conditions | Ac-X-Dfp-OMe model compounds and disordered peptides in aqueous solution; ¹⁹F NMR spectroscopy; validated by DFT calculations, X-ray crystallography, and solid-state NMR |
Why This Matters
For labs using ¹⁹F NMR to monitor protein folding, conformational dynamics, or disorder-to-order transitions, Dfp provides a single-residue, internal-reference-free conformational probe that mono-fluoroprolines cannot replicate, reducing sample preparation complexity and enabling real-time kinetic measurements.
- [1] Ganguly, H. K.; Ludwig, B. A.; Tressler, C. M.; Bhatt, M. R.; Pandey, A. K.; Quinn, C. M.; Bai, S.; Yap, G. P. A.; Zondlo, N. J. 4,4-Difluoroproline as a Unique ¹⁹F NMR Probe of Proline Conformation. Biochemistry 2024, 63 (9), 1131–1146. View Source
